For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,2,3,4-Tetrahydrocarbazole: Core Properties and Structure
Introduction
1,2,3,4-Tetrahydrocarbazole (THC), a tricyclic heterocyclic compound, is a significant structural motif in medicinal chemistry and materials science.[1][2] Its framework, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is found in numerous natural products and pharmacologically active molecules.[1][3] This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key synthetic protocols of 1,2,3,4-tetrahydrocarbazole, serving as a technical resource for professionals in research and drug development. Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and antipsychotic properties.[1][3]
Core Physicochemical Properties
1,2,3,4-Tetrahydrocarbazole is typically a white to off-white or beige crystalline solid at room temperature.[4][5] It is stable under normal conditions but is incompatible with strong oxidizing agents.[6]
Table 1: Physicochemical and Identification Properties of 1,2,3,4-Tetrahydrocarbazole
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃N | [7][8] |
| Molecular Weight | 171.24 g/mol | [6][7][8] |
| Appearance | White to beige crystalline powder | [4][5] |
| Melting Point | 113-121 °C | [5][7][9] |
| Boiling Point | 325-330 °C (lit.) | [7] |
| 186 °C at 10 mmHg | [5] | |
| Solubility | Insoluble in water.[6] Soluble in methanol.[9] | [6][9] |
| CAS Number | 942-01-8 | [6][7][8] |
| EC Number | 213-385-7 | [7][8] |
| PubChem CID | 13664 | [8] |
Molecular Structure
The structure of 1,2,3,4-tetrahydrocarbazole features a partially saturated carbazole core. This configuration is foundational to its chemical reactivity and biological function. The aromatic portion of the molecule allows for electrophilic substitution reactions, while the nitrogen atom acts as a Lewis base.[1] Computational studies have been employed to determine the bond lengths and angles of the molecule.[10]
Table 2: Selected Computational Bond Lengths and Angles for 1,2,3,4-Tetrahydrocarbazole
| Parameter Type | Atoms Involved | Value (Å or °) | Reference(s) |
| Bond Length | C1-C2 | 1.53 | [10] |
| Bond Length | C2-C3 | 1.53 | [10] |
| Bond Length | C3-C4 | 1.53 | [10] |
| Bond Length | C4-C4a | 1.51 | [10] |
| Bond Length | C4a-N9 | 1.39 | [10] |
| Bond Length | N9-C8a | 1.39 | [10] |
| Bond Length | C5-C6 | 1.39 | [10] |
| Bond Angle | C1-C2-C3 | 110.8 | [10] |
| Bond Angle | C2-C3-C4 | 110.8 | [10] |
| Bond Angle | C4a-N9-C8a | 109.2 | [10] |
| Bond Angle | C5-C6-C7 | 120.3 | [10] |
Note: The data presented is based on computational models from the cited literature and provides an approximation of the molecular geometry.
Synthesis and Experimental Protocols
The most common and historically significant method for synthesizing the 1,2,3,4-tetrahydrocarbazole scaffold is the Fischer indole synthesis and its variations, such as the Borsche–Drechsel cyclization.[1][11][12] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of phenylhydrazine and cyclohexanone.[11][13]
Borsche–Drechsel Cyclization: A Detailed Protocol
This protocol is adapted from established procedures for the synthesis of 1,2,3,4-tetrahydrocarbazole.[9][13]
Objective: To synthesize 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.
Materials:
-
Cyclohexanone (1.0 mole)
-
Phenylhydrazine (1.0 mole)
-
Glacial Acetic Acid (6.0 moles)
-
Methanol
-
Decolorizing Carbon
-
Water
-
75% Ethanol
Equipment:
-
1-L three-necked round-bottomed flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker (1.5 L)
-
Suction filtration apparatus
-
Ice bath
Procedure:
-
Reaction Setup: A mixture of 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid is placed in a 1-L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel.[9]
-
Addition of Phenylhydrazine: The mixture is heated to reflux with stirring. 108 g (1 mole) of phenylhydrazine is added dropwise over the course of 1 hour.[9]
-
Reflux: The reaction mixture is heated under reflux for an additional hour after the addition is complete.[9]
-
Solidification and Isolation: The hot mixture is poured into a 1.5-L beaker and stirred manually as it solidifies. The solid mass is then cooled to approximately 5°C in an ice bath and filtered with suction.[9]
-
Washing: The filter cake is washed sequentially with 100 mL of water and 100 mL of 75% ethanol.[9]
-
Drying: The crude solid is air-dried overnight.[9]
-
Recrystallization: The crude product is dissolved in 700 mL of hot methanol, treated with decolorizing carbon, and filtered while hot. The solution is then allowed to cool, inducing crystallization of the pure 1,2,3,4-tetrahydrocarbazole.[9]
-
Final Yield: The crystals are collected by filtration. A typical yield is 120–135 g (70-79%). A second crop can be obtained by concentrating the mother liquor.[9]
Caption: Workflow for the Borsche–Drechsel synthesis of 1,2,3,4-tetrahydrocarbazole.
Biological and Pharmacological Significance
The 1,2,3,4-tetrahydrocarbazole scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in molecules exhibiting a wide array of biological activities.[1] Its derivatives are key components in the development of therapeutics for various diseases.
Key therapeutic areas include:
-
Anticancer: Derivatives have been synthesized and tested against human cancer cell lines, such as breast (MCF7) and colon (HCT116) cancers, showing potent cytotoxic activity.[14]
-
Antimicrobial: Certain substituted tetrahydrocarbazoles exhibit antibacterial and antifungal properties.[1]
-
Neurological Disorders: The structure is a key intermediate for pharmaceuticals targeting neurological conditions.[5] It is found in drugs like the anti-emetic ondansetron.[2]
-
Anti-inflammatory: The scaffold has been explored for its anti-inflammatory potential.[3]
Caption: Relationship between the THC scaffold and its diverse pharmacological activities.
Conclusion
1,2,3,4-Tetrahydrocarbazole remains a molecule of high interest for chemists and pharmacologists. Its straightforward synthesis, coupled with its versatile chemical nature and significant biological relevance, ensures its continued importance as a building block in the development of novel functional materials and therapeutic agents. This guide has provided the core technical data and protocols essential for professionals working with this valuable compound.
References
- 1. wjarr.com [wjarr.com]
- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]
- 3. wjarr.com [wjarr.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,2,3,4-Tetrahydrocarbazole(942-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 1,2,3,4-四氢咔唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 12. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
